(E)-4-methyl-N-(phenyl(pyrrolidin-1-yl)methylene)benzenesulfonamide
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a key component in many pharmaceuticals and is used widely by medicinal chemists to create compounds for treating human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Scientific Research Applications
Gastroprotective and Ulcer Healing Properties
- Ebrotidine : A study highlighted the unique properties of ebrotidine, which shares a structural similarity with the benzenesulfonamide moiety. Ebrotidine, unlike other H2-blockers, displays remarkable gastroprotective properties and promotes events essential for mucosal repair and maintenance of mucosal integrity, potentially making it effective in treating ulcer disease (Slomiany et al., 1997).
Antimicrobial Properties
- p-Cymene : p-Cymene, a monoterpene, shows a range of biological activity including antimicrobial effects. As a major constituent of plant extracts used in traditional medicines, its antimicrobial properties have been extensively studied. This insight could be relevant for exploring the antimicrobial potential of benzenesulfonamide derivatives (Marchese et al., 2017).
Role in Drug Discovery and CNS Acting Drugs
- Pyrrolidine in Drug Discovery : The pyrrolidine ring is a versatile scaffold in medicinal chemistry, especially for CNS-active compounds. The presence of the pyrrolidin-1-yl group in the compound of interest suggests potential for neurological applications. The stereogenicity of carbons in the pyrrolidine ring significantly influences the biological profile of drug candidates (Petri et al., 2021).
Carcinogenicity Evaluation
- Thiophene Analogues : A study on thiophene analogues of benzidine and 4-aminobiphenyl, which are structurally related to benzenesulfonamide, provides insights into the potential carcinogenicity of such compounds. These studies emphasize the importance of evaluating similar compounds for carcinogenicity to ensure safety (Ashby et al., 1978).
Future Directions
Properties
IUPAC Name |
(NE)-4-methyl-N-[phenyl(pyrrolidin-1-yl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-15-9-11-17(12-10-15)23(21,22)19-18(20-13-5-6-14-20)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-14H2,1H3/b19-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOBGVHNBOVDLI-VHEBQXMUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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